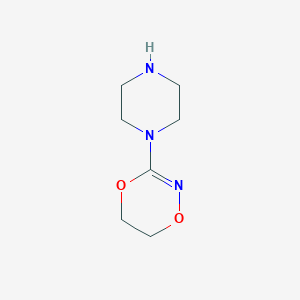![molecular formula C7H14AsClO3 B13818066 [(1Z)-2-chloro-1-hepten-1-yl]arsonic acid](/img/structure/B13818066.png)
[(1Z)-2-chloro-1-hepten-1-yl]arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-heptenylarsonic acid is an organoarsenic compound with the molecular formula C7H13AsClO2
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-heptenylarsonic acid typically involves the reaction of hept-1-yne with arsenic trichloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of 2-Chloro-1-heptenylarsonic acid may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-1-heptenylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing oxides.
Reduction: Reduction reactions can convert the compound into different arsenic-containing species.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed.
Major Products Formed:
Oxidation: Arsenic oxides.
Reduction: Various reduced arsenic species.
Substitution: Compounds with different substituents replacing the chlorine atom.
Aplicaciones Científicas De Investigación
2-Chloro-1-heptenylarsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-heptenylarsonic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic implications.
Comparación Con Compuestos Similares
- 2-Chloro-1-pentenylarsenic acid
- 2-Chloro-1-butenylarsenic acid
- 2-Chloro-1-propenylarsenic acid
Comparison: 2-Chloro-1-heptenylarsonic acid is unique due to its longer carbon chain, which can influence its chemical reactivity and biological activity. Compared to shorter-chain analogs, it may exhibit different solubility, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C7H14AsClO3 |
|---|---|
Peso molecular |
256.56 g/mol |
Nombre IUPAC |
[(Z)-2-chlorohept-1-enyl]arsonic acid |
InChI |
InChI=1S/C7H14AsClO3/c1-2-3-4-5-7(9)6-8(10,11)12/h6H,2-5H2,1H3,(H2,10,11,12)/b7-6- |
Clave InChI |
BVLOSGJWCPXUJT-SREVYHEPSA-N |
SMILES isomérico |
CCCCC/C(=C/[As](=O)(O)O)/Cl |
SMILES canónico |
CCCCCC(=C[As](=O)(O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


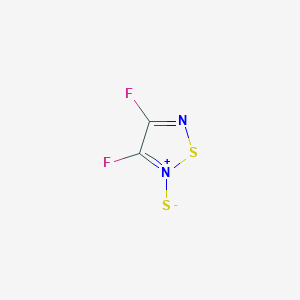



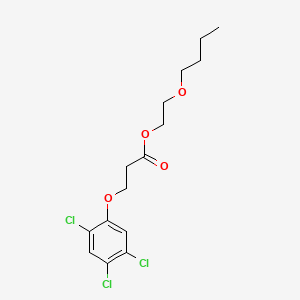
![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
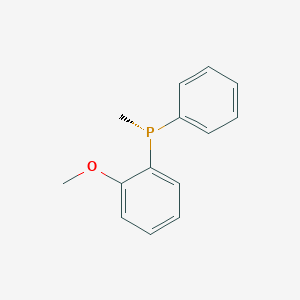
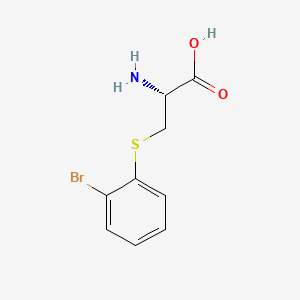
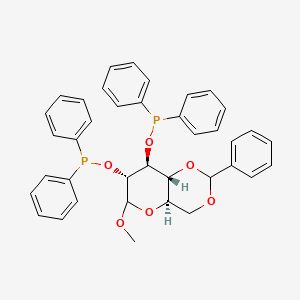
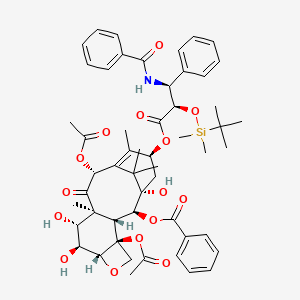
![tert-butyl N-[tert-butyl(methyl)amino]carbamate](/img/structure/B13818044.png)
